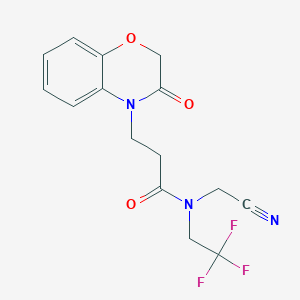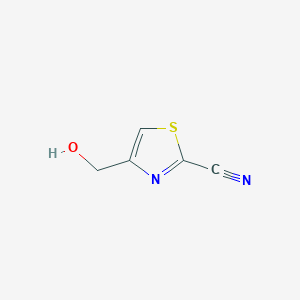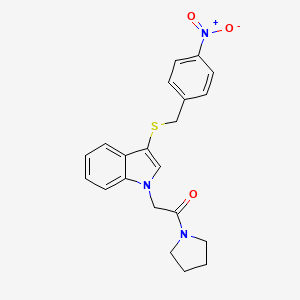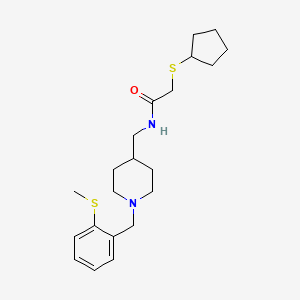
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves the inhibition of the target enzymes by binding to their active sites. The sulfonamide group of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide forms a reversible covalent bond with the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide inhibits the activity of urease by binding to the nickel ion present in its active site.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has also been found to have anti-inflammatory properties and has been used to treat inflammatory bowel disease. Additionally, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is its potent inhibitory activity against several enzymes, making it a useful tool for investigating the role of sulfonamide compounds in various biological processes. However, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. One area of interest is the development of new analogs of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide with improved properties, such as increased solubility and lower toxicity. Another area of research is the investigation of the role of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-(4-chlorophenoxy) acetamide with 6-amino-1,3-benzothiazole-2-sulfonamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide as the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been extensively used in scientific research as a tool to investigate the biochemical and physiological effects of sulfonamide compounds. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and metalloproteinases. 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has also been used to study the role of sulfonamide compounds in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTURIYUOQNREGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2788874.png)
![3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2788876.png)
![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2788878.png)

![2-[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2788881.png)
![2-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2788884.png)






